N-(2-Hydroxyethyl)heptanamide

Übersicht

Beschreibung

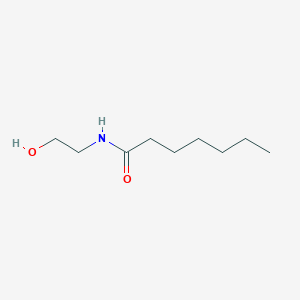

N-(2-Hydroxyethyl)heptanamide: is an organic compound with the molecular formula C9H19NO2 It is a secondary amide with a hydroxyl group attached to the ethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)heptanamide can be synthesized through the reaction of heptanoic acid with ethanolamine. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The raw materials, heptanoic acid and ethanolamine, are fed into the reactor along with the catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified using techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Hydroxyethyl)heptanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)heptanamide.

Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxyethyl)heptanamine.

Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: N-(2-oxoethyl)heptanamide

Reduction: N-(2-hydroxyethyl)heptanamine

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(2-Hydroxyethyl)heptanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used as a model compound to study the behavior of amides and hydroxyl-containing molecules in biological systems.

Medicine: this compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the solubility of hydrophobic compounds.

Wirkmechanismus

The mechanism of action of N-(2-Hydroxyethyl)heptanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and amide bond play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

- N-(2-Hydroxyethyl)hexanamide

- N-(2-Hydroxyethyl)octanamide

- N-(2-Hydroxyethyl)nonanamide

Comparison: N-(2-Hydroxyethyl)heptanamide is unique due to its specific chain length and the presence of both a hydroxyl group and an amide bond. Compared to its analogs with different chain lengths, it exhibits distinct physical and chemical properties, such as solubility, melting point, and reactivity. These differences make it suitable for specific applications where other compounds may not be as effective.

Biologische Aktivität

N-(2-Hydroxyethyl)heptanamide is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both a hydroxyl group and an amide bond. Its chemical formula is , and it features a heptane backbone with a hydroxyl ethyl substituent. The compound's amphiphilic nature allows it to interact effectively with biological membranes, making it a candidate for various applications in biochemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing binding affinity and specificity to target molecules. Notably, the compound has shown potential as:

- Enzyme Modulator : It may influence the activity of various enzymes through competitive inhibition or allosteric modulation.

- Receptor Agonist/Antagonist : The compound's structure allows it to interact with specific receptors, potentially modulating signal transduction pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chain Length | Hydroxyl Group | Amide Bond | Biological Activity |

|---|---|---|---|---|

| N-(2-Hydroxyethyl)hexanamide | 6 | Yes | Yes | Moderate anti-inflammatory effects |

| This compound | 7 | Yes | Yes | Potential anti-cancer properties |

| N-(2-Hydroxyethyl)octanamide | 8 | Yes | Yes | Enhanced membrane permeability |

This compound exhibits distinct physical and chemical properties compared to its analogs, influencing its solubility and reactivity in biological systems .

2. Inflammatory Response Modulation

Another area of interest is the compound's role in modulating inflammatory responses. In vitro studies have demonstrated that related compounds can enhance calcium influx in cells expressing human recombinant VR1 receptors, which are involved in pain and inflammatory signaling pathways . This suggests that this compound may also influence these pathways.

Synthesis and Applications

This compound can be synthesized through various organic chemistry methods, often involving the reaction of heptanoic acid derivatives with hydroxylamine or related compounds. Its applications extend across multiple fields:

- Pharmaceutical Development : Potential use as a drug candidate targeting various diseases due to its ability to modulate biological pathways.

- Industrial Applications : Utilized as an emulsifying agent due to its surfactant properties, aiding in the formulation of products where stability is crucial.

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-9(12)10-7-8-11/h11H,2-8H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNSXQUYLMMDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560541 | |

| Record name | N-(2-Hydroxyethyl)heptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23054-50-4 | |

| Record name | N-(2-Hydroxyethyl)heptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.